molecular formula C8H10ClNO3S B8671899 4-(2-Chloroethoxy)benzene-1-sulfonamide CAS No. 112289-93-7

4-(2-Chloroethoxy)benzene-1-sulfonamide

Cat. No.: B8671899
CAS No.: 112289-93-7
M. Wt: 235.69 g/mol
InChI Key: ZCVVGTWTFIMWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Benzene (B151609) Sulfonamides in Chemical Biology and Medicinal Chemistry

The benzenesulfonamide (B165840) moiety is a cornerstone in drug discovery and development. nih.gov This structural motif is present in a wide array of therapeutic agents, demonstrating a remarkable diversity of biological activities. nih.gov Historically, the journey of sulfonamides began with the discovery of their antibacterial properties, leading to the development of the first generation of synthetic antimicrobial agents, commonly known as sulfa drugs. semanticscholar.org

Beyond their antimicrobial effects, benzenesulfonamide derivatives have been successfully developed as carbonic anhydrase inhibitors, a class of drugs used in the management of glaucoma, epilepsy, and certain types of cancer. tandfonline.comnih.gov The sulfonamide group acts as a key zinc-binding group in the active site of carbonic anhydrase enzymes. nih.gov Furthermore, this versatile scaffold has been incorporated into molecules exhibiting anti-inflammatory, antiviral, and anticancer properties. researchgate.netnih.gov The ability of the sulfonamide group to participate in hydrogen bonding and other non-covalent interactions contributes to its frequent appearance in the design of enzyme inhibitors and receptor modulators.

The following table provides a summary of the diverse biological activities associated with the benzenesulfonamide scaffold, as reported in various research studies.

Biological ActivityTherapeutic AreaExample Compound Class
AntibacterialInfectious DiseasesSulfa Drugs (e.g., Sulfanilamide)
Carbonic Anhydrase InhibitionGlaucoma, Epilepsy, CancerAcetazolamide, Dorzolamide
Anti-inflammatoryInflammatory DisordersCelecoxib (a COX-2 inhibitor)
AnticonvulsantNeurological DisordersZonisamide
AnticancerOncologyVemurafenib, various CA inhibitors
AntiviralInfectious DiseasesAmprenavir (B1666020), Darunavir

Structural Features and Chemical Reactivity of the Chloroethoxy Moiety

The 4-(2-Chloroethoxy)benzene-1-sulfonamide molecule is distinguished by the presence of a chloroethoxy group at the para position of the benzene ring. This moiety consists of an ethyl chain linked to the benzene ring via an ether bond, with a chlorine atom attached to the terminal carbon.

The ether linkage (-O-CH2-CH2-Cl) introduces a degree of flexibility to the molecule and can influence its pharmacokinetic properties, such as solubility and membrane permeability. The oxygen atom can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets.

The key feature of the chloroethoxy group is the terminal chlorine atom. As a halogen, chlorine is an electronegative atom, and the carbon-chlorine bond is polarized. This makes the terminal carbon atom electrophilic and susceptible to nucleophilic substitution reactions. This inherent reactivity is a critical aspect for potential applications in chemical biology and drug design. For instance, the chloroethyl group can act as a reactive handle for bioconjugation, allowing the molecule to be covalently linked to proteins or other biomolecules. It can also function as a precursor for the synthesis of more complex derivatives through reactions with various nucleophiles.

Overview of Research Directions and Potential Applications for the Compound Class

Given the established biological significance of the benzenesulfonamide core and the reactive nature of the chloroethoxy group, several research directions and potential applications can be envisaged for this compound and its analogues.

Carbonic Anhydrase Inhibition: A primary area of investigation would be its potential as a carbonic anhydrase inhibitor. Many benzenesulfonamides exhibit potent inhibitory activity against various isoforms of this enzyme. nih.govtandfonline.com Research could focus on evaluating the inhibitory potency and isoform selectivity of this compound. The chloroethoxy tail could be explored for its ability to interact with specific residues within the active site of different carbonic anhydrase isoforms, potentially leading to the development of selective inhibitors for therapeutic targets in cancer or neurological disorders. unifi.it

Anticancer Research: The development of novel anticancer agents is a continuous effort in medicinal chemistry. The sulfonamide scaffold is present in several anticancer drugs. nih.govresearchgate.net The reactivity of the chloroethoxy group could be exploited for the design of targeted covalent inhibitors, which can form a permanent bond with their biological target, leading to enhanced potency and duration of action.

Antimicrobial Drug Discovery: The historical success of sulfonamides as antibacterial agents suggests that new derivatives could possess antimicrobial properties. researchgate.net Research could explore the activity of this compound against a panel of bacterial and fungal strains. The chloroethoxy moiety could be modified to enhance antimicrobial potency or to overcome resistance mechanisms.

Probes for Chemical Biology: The reactive chloroethoxy group makes this compound a potential tool for chemical biology studies. It could be used as a scaffold for the development of activity-based probes to identify and study the function of specific enzymes or proteins.

The table below outlines potential research applications for benzenesulfonamides bearing a chloroethoxy moiety, based on the known activities of related compounds.

Research ApplicationRationalePotential Therapeutic Area
Selective Carbonic Anhydrase InhibitionThe sulfonamide core is a known zinc-binding group, and the chloroethoxy tail can be modified to achieve isoform selectivity.Cancer, Glaucoma, Neurological Disorders
Targeted Covalent Anticancer AgentsThe reactive chloroethoxy group can form covalent bonds with target proteins, leading to irreversible inhibition.Oncology
Novel Antimicrobial AgentsThe sulfonamide scaffold has a history of antibacterial activity, and modifications can lead to new antimicrobial compounds.Infectious Diseases
Chemical ProbesThe reactive handle allows for conjugation to reporter molecules for use in activity-based protein profiling and target identification.Chemical Biology, Drug Discovery

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112289-93-7

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

4-(2-chloroethoxy)benzenesulfonamide

InChI

InChI=1S/C8H10ClNO3S/c9-5-6-13-7-1-3-8(4-2-7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12)

InChI Key

ZCVVGTWTFIMWBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCl)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 2 Chloroethoxy Benzene 1 Sulfonamide

Established Synthetic Routes for 4-(2-Chloroethoxy)benzene-1-sulfonamide

The production of this compound can be accomplished through various synthetic strategies. One of the well-documented methods involves a sequential series of reactions starting from key industrial chemicals.

A prominent and established route involves a five-step process that begins with 4-chlorophenol (B41353) and utilizes dichloroethane as a key intermediate to build the chloroethoxy side chain. This pathway systematically constructs the target molecule through etherification, sulfonation, hydrogenation, conversion to a sulfonyl chloride, and a final amidation step. prepchem.com

The initial step in this synthesis is the etherification of 4-chlorophenol. In this reaction, 4-chlorophenol is treated with dichloroethane in the presence of a base, such as sodium hydroxide (B78521), and a suitable catalyst. The reaction is typically conducted with heating and stirring for several hours to ensure the formation of the ether linkage, yielding 1-(4-Chlorophenoxy)-2-chloroethane. An alternative approach involves the etherification of 4-chlorophenol with ethylene (B1197577) carbonate, followed by chlorination of the resulting hydroxyethyl (B10761427) intermediate with an agent like phosgene (B1210022) or thionyl chloride to achieve the same chloroethoxy intermediate. prepchem.comgoogle.com

Table 1: Etherification Reaction Parameters

Reactant Reagent Catalyst Base Product

Following the formation of the chloroethoxy ether, the next key transformation is the introduction of a sulfonic acid group onto the benzene (B151609) ring. This is achieved through electrophilic aromatic substitution using chlorosulfonic acid. The intermediate, 1-(4-chlorophenoxy)-2-chloroethane, is dissolved in a solvent like dichloroethane and treated carefully with chlorosulfonic acid at a controlled low temperature, typically 0-5 °C. After the initial addition, the reaction is allowed to proceed at a slightly higher temperature (25-30 °C). This process yields 5-chloro-2-(β-chloroethoxy)benzenesulfonyl chloride. For subsequent steps, this intermediate is often neutralized with a base, such as a 30% sodium hydroxide solution, to form the more stable sodium 5-chloro-2-(β-chloroethoxy)benzenesulfonate salt. google.com

Table 2: Sulfonation Reaction Details

Substrate Reagent Solvent Temperature Intermediate Product

A critical step in this pathway is the selective removal of the chlorine atom originally present on the phenyl ring of the starting material. This is accomplished via catalytic hydrogenation. The sodium 5-chloro-2-(β-chloroethoxy)benzenesulfonate intermediate is subjected to hydrogenation at a temperature of 40-60 °C under pressure (around 100 kPa) using a palladium on carbon (Pd/C) catalyst. During this process, a sodium hydroxide solution is continuously added to maintain a pH between 9.5 and 11.5, resulting in the removal of the chlorine atom from the benzene ring to yield sodium 2-(β-chloroethoxy)benzenesulfonate.

Table 3: Catalytic Hydrogenation Conditions

Substrate Catalyst Temperature Pressure Product

To prepare the precursor for the final amidation step, the sulfonic acid sodium salt must be converted into a more reactive sulfonyl chloride. This is achieved by reacting the sodium 2-(β-chloroethoxy)benzenesulfonate with phosgene. prepchem.com The reaction is typically carried out in a solvent such as chlorobenzene, with a catalyst like dimethylformamide (DMF), at an elevated temperature of around 90 °C for several hours. google.com This process efficiently converts the sulfonate salt into 2-(β-chloroethoxy)benzenesulfonyl chloride.

Table 4: Sulfonyl Chloride Formation Parameters

Substrate Reagent Catalyst Temperature Product

The final step of the synthesis is the conversion of the sulfonyl chloride into the desired primary sulfonamide. The 2-(β-chloroethoxy)benzenesulfonyl chloride is reacted with an aqueous ammonia (B1221849) solution (e.g., 30% solution). This nucleophilic substitution reaction, where ammonia displaces the chloride on the sulfonyl group, yields the final product, 2-(β-chloroethoxy)benzenesulfonamide. prepchem.com The product can then be isolated from the reaction mixture, often through crystallization, to yield a high-purity final product. google.com

Table 5: Amidation Reaction

Substrate Reagent Product

Alternative Pathways Utilizing Ethylene Carbonate and Chlorination Agents

An established synthetic route for structurally related benzenesulfonamides provides a clear pathway that can be adapted for the synthesis of this compound. This multi-step process begins with the etherification of a phenol (B47542) precursor, followed by chlorination, sulfonation, and amidation. A patent describing the synthesis of the isomeric 2-(2-chloroethoxy)-benzenesulfonamide illustrates this methodology, which is chemically applicable to the 4-substituted isomer. prepchem.comgoogle.com

The general sequence is as follows:

Etherification: The process initiates with the etherification of a suitable starting material, such as 4-chlorophenol, using ethylene carbonate. This reaction is typically conducted at elevated temperatures, in the range of 130°C to 150°C, to yield the corresponding 4-(2-hydroxyethoxy)-chlorobenzene intermediate. prepchem.com

Chlorination: The newly formed alcohol is then chlorinated. This transformation can be achieved using common chlorinating agents like thionyl chloride or phosgene at temperatures between 70°C and 90°C. prepchem.com This step converts the hydroxyethyl group into the required chloroethyl moiety, producing 4-(2-chloroethoxy)-chlorobenzene.

Sulfonation: The intermediate is subsequently reacted with chlorosulfonic acid. This electrophilic aromatic substitution introduces the sulfonyl group onto the benzene ring. The reaction is carefully temperature-controlled, typically between -20°C and +60°C. Subsequent neutralization with a base, such as sodium hydroxide, yields the sodium sulfonate salt. prepchem.comgoogle.com

Conversion to Sulfonyl Chloride: The sulfonate salt is then converted into the more reactive sulfonyl chloride. In the patented process, this involves hydrogenation followed by reaction with phosgene. prepchem.comgoogle.com

Amidation: In the final step, the sulfonyl chloride is reacted with ammonia to form the desired sulfonamide. This amidation is generally performed at temperatures ranging from 0°C to 100°C, yielding the final product, this compound. prepchem.comgoogle.com

This pathway, while involving multiple steps, utilizes readily available reagents to construct the target molecule systematically.

Synthesis from 2-(β-Chloroethoxy)-aniline via Diazotization and Amidation

An alternative synthetic approach can be envisioned starting from an aniline (B41778) precursor, specifically 2-(β-Chloroethoxy)-aniline. This method leverages the diazotization of the primary aromatic amine, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group, which is subsequently amidated.

The key steps in this process are:

Diazotization: The aniline derivative is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (typically 0-5°C). nih.govgoogle.com This converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺). Maintaining a low temperature is crucial as diazonium salts are generally unstable.

Sulfonyl Chloride Formation: The resulting diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride (CuCl). nih.gov This reaction, a variation of the Sandmeyer reaction, displaces the diazonium group and introduces a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring, forming 4-(2-chloroethoxy)benzene-1-sulfonyl chloride.

Amidation: The final step involves the reaction of the synthesized sulfonyl chloride with ammonia or an appropriate amine. This nucleophilic substitution reaction at the sulfur atom displaces the chloride, yielding the stable this compound. nih.gov This amidation is a widely used method for creating the sulfonamide functional group. researchgate.netresearchgate.net

This route is particularly useful as it allows for the late-stage introduction of the sulfonamide moiety from a readily available aniline precursor.

Green Chemistry Approaches in Sulfonamide Synthesis Relevant to the Compound Class

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of green chemistry approaches for the synthesis of sulfonamides. These methods aim to reduce environmental impact by using less hazardous solvents, minimizing waste, and employing milder reaction conditions. sci-hub.se

Key green strategies applicable to the synthesis of compounds like this compound include:

Use of Sustainable Solvents: A significant advancement is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. Water is an ideal green solvent, and methods have been developed for the synthesis of sulfonamides from sulfonyl chlorides and amines in an aqueous medium, often using a base like sodium carbonate to scavenge the HCl byproduct. sci-hub.sescilit.com Other sustainable solvents such as ethanol (B145695) and glycerol (B35011) have also been successfully employed. rsc.orgresearchgate.net

Solvent-Free Synthesis (Mechanochemistry): An even greener approach involves eliminating the solvent altogether. Mechanochemical methods, which use mechanical force (e.g., in a ball mill) to induce chemical reactions, have been applied to sulfonamide synthesis. rsc.org For instance, a one-pot, solvent-free process has been demonstrated for the synthesis of sulfonamides from disulfides using solid sodium hypochlorite (B82951) as an oxidant. rsc.org This approach significantly reduces waste and simplifies purification.

Alternative Oxidants and Reagents: Traditional methods often rely on harsh or hazardous reagents. Green alternatives are actively sought. For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), a stable and easy-to-handle solid, can serve as an efficient oxidant to convert thiols into sulfonyl chlorides in situ, which then react with amines to form sulfonamides in sustainable solvents. rsc.orgresearchgate.net

The table below summarizes a comparison of different solvents used in a green synthesis protocol for sulfonamides via oxidative chlorination. researchgate.net

SolventYield (%)
Water85
Ethanol (EtOH)94
Glycerol88
Choline chloride/glycerol (1:2)90

These green methodologies offer significant advantages in terms of environmental impact, safety, and often, operational simplicity.

Microwave-Assisted Synthetic Strategies for Sulfonamide Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. The application of microwave irradiation to sulfonamide synthesis has been shown to dramatically reduce reaction times compared to conventional heating methods. scirp.org

Key features of microwave-assisted sulfonamide synthesis include:

Rapid Reaction Times: Microwave heating can reduce reaction times from hours to mere minutes. organic-chemistry.orgresearchgate.net

Improved Yields and Purity: The rapid and uniform heating provided by microwaves often leads to higher product yields and reduced formation of unwanted side products. scirp.org

Versatility: The technique is applicable to a wide range of substrates. For example, a microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, bypassing the need to isolate the often-unstable sulfonyl chloride intermediates. organic-chemistry.orgacs.org In one such procedure, a sulfonic acid is activated with 2,4,6-trichloro- organic-chemistry.orgacs.orgnih.gov-triazine (TCT) under microwave irradiation for 20 minutes, followed by reaction with an amine, also under microwave irradiation, for 10 minutes to furnish the final sulfonamide in high yield. organic-chemistry.org

The following table compares a conventional heating method with a microwave-assisted approach for the synthesis of certain sulfonamide derivatives, illustrating the significant advantages of the latter. scirp.org

MethodTemperature (°C)Time (hours)Yield (%)
Conventional806-870-80
Microwave-Assisted120-1400.25-0.5 (15-30 min)85-95

This technology offers a more efficient and rapid pathway for the synthesis of libraries of sulfonamide derivatives for various applications.

Derivatization and Analog Preparation Techniques for Structural Modification

The structural modification of a lead compound like this compound is crucial for optimizing its biological activity and physicochemical properties. Several techniques can be employed to prepare a diverse range of analogs.

N-Substitution of the Sulfonamide: The most common derivatization strategy involves reacting the parent sulfonyl chloride, 4-(2-chloroethoxy)benzene-1-sulfonyl chloride, with a variety of primary and secondary amines. This allows for the introduction of a wide array of substituents on the sulfonamide nitrogen, which can significantly alter the compound's properties. This approach is fundamental to building libraries of sulfonamide-based compounds. researchgate.net

Modification of the Aromatic Ring: Substituents on the benzene ring can be introduced or modified. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to attach new aryl or alkyl groups. Functional groups on the ring can also be interconverted; for example, a nitro group can be reduced to an amine, which can then be further functionalized. nih.gov

Modification of the Side Chain: The 2-chloroethoxy side chain offers another point for modification. The terminal chloride is a reactive handle that can be displaced by various nucleophiles (e.g., azides, amines, thiols) via Sₙ2 reactions to generate analogs with different functionalities at the end of the ether chain.

Advanced Synthetic Methods: More complex heterocyclic structures can be fused or attached to the core sulfonamide scaffold. For example, cycloaddition reactions involving vinyl sulfonamides can be used to construct novel isoxazolidine-containing sulfonamides, providing access to structurally unique and diverse analogs. ucl.ac.uk

These derivatization techniques enable the systematic exploration of the chemical space around the core structure of this compound, facilitating the development of new compounds with tailored properties. acs.org

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of 4-(2-Chloroethoxy)benzene-1-sulfonamide is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region is expected to show a classic AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonamide group (H-2, H-6) are deshielded and appear downfield, while the protons ortho to the electron-donating chloroethoxy group (H-3, H-5) are shielded and appear further upfield. The aliphatic chloroethoxy chain gives rise to two triplets, as each methylene (B1212753) group is coupled to the adjacent one. The sulfonamide (-SO₂NH₂) protons typically appear as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2, H-67.85Doublet (d)~8.82H
H-3, H-57.05Doublet (d)~8.82H
-SO₂NH~7.30Broad Singlet (br s)-2H
-O-CH ₂-4.32Triplet (t)~5.52H
-CH ₂-Cl3.88Triplet (t)~5.52H

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom attached to the oxygen (C-4) is significantly deshielded, as is the carbon atom bonded to the sulfur (C-1). The carbons of the chloroethoxy chain appear in the aliphatic region of the spectrum. msu.edu

Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1141.5
C-2, C-6128.8
C-3, C-5115.2
C-4161.0
-O-C H₂-68.4
-C H₂-Cl42.1

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

The IR spectrum provides valuable information regarding the functional groups present in the molecule. The key vibrational frequencies for this compound are predicted based on characteristic group frequencies for sulfonamides, aromatic ethers, and alkyl halides. researchgate.netmdpi.com The sulfonamide group is identified by strong N-H stretching bands, as well as intense asymmetric and symmetric S=O stretching vibrations. mdpi.comjst.go.jp

Predicted Infrared (IR) Absorption Bands

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Asymmetric Stretch (-SO₂NH₂)~3380Medium
N-H Symmetric Stretch (-SO₂NH₂)~3270Medium
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch2960 - 2880Medium
S=O Asymmetric Stretch (-SO₂)~1340Strong
Aromatic C=C Stretch~1595, ~1490Medium
S=O Symmetric Stretch (-SO₂)~1160Strong
C-O-C Asymmetric Ether Stretch~1255Strong
S-N Stretch~910Medium
C-Cl Stretch750 - 650Medium-Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and elucidate the structure through fragmentation analysis. The molecular formula C₈H₁₀ClNO₃S corresponds to a molecular weight of 235.69 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 235 and a significant M+2 peak at m/z 237 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Aromatic sulfonamides undergo characteristic fragmentation pathways, including the neutral loss of sulfur dioxide (SO₂, 64 Da). acs.orgnih.govaaqr.org Other expected fragmentations involve cleavage of the S-N bond and fragmentation of the chloroethoxy side chain. researchgate.netresearchgate.net

Predicted Mass Spectrometry Fragmentation Data

m/zPredicted Identity of Fragment
235/237[M]⁺, Molecular Ion
171/173[M - SO₂]⁺
156[M - C₆H₄O]⁺
92[H₂NC₆H₄]⁺
77[C₆H₅]⁺
63[C₂H₄Cl]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to exhibit absorption bands arising from π → π* electronic transitions within the substituted benzene ring. quimicaorganica.org Compared to unsubstituted benzene, which shows a primary band (E2-band) around 204 nm and a secondary, fine-structured band (B-band) around 256 nm, the substituents on the ring in the target molecule will cause a shift in these absorption maxima. The combination of the electron-donating ether group and the electron-withdrawing sulfonamide group, acting as auxochromes, is predicted to cause a bathochromic (red) shift of these bands to longer wavelengths. nist.govup.ac.za

Predicted UV-Vis Absorption Data

Predicted λₘₐₓ (nm)Type of TransitionChromophore
~225π → π* (Primary, E2-band)Substituted Benzene Ring
~270π → π* (Secondary, B-band)Substituted Benzene Ring

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements within the compound, which is used to verify the molecular formula. The theoretical percentages are calculated from the molecular formula C₈H₁₀ClNO₃S.

Elemental Composition of C₈H₁₀ClNO₃S

ElementSymbolAtomic WeightMolar Mass ContributionPercentage (%)
CarbonC12.01196.08840.76
HydrogenH1.00810.0804.28
ChlorineCl35.45335.45315.04
NitrogenN14.00714.0075.94
OxygenO15.99947.99720.36
SulfurS32.0632.06013.61
Total 235.685 100.00

X-ray Crystallography for Solid-State Molecular Architecture

The determination of the crystal structure of 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide involved the use of single-crystal X-ray diffraction. A suitable single crystal of the compound was mounted and diffraction data were collected at a controlled temperature. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

The key parameters from the data collection and refinement process for 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide are summarized in the interactive table below. nih.govresearchgate.net This data provides a comprehensive overview of the quality of the crystallographic experiment and the resulting structural model.

ParameterValue
Empirical FormulaC₁₂H₉Cl₂NO₂S
Formula Weight (g/mol)302.16
Temperature (K)293
Crystal SystemMonoclinic
Space GroupC2/c
Cell Dimensions
a (Å)14.950 (2)
b (Å)12.888 (2)
c (Å)14.568 (2)
β (°)111.41 (1)
Volume (ų)2613.2 (6)
Z8
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected5453
Independent Reflections2671
Refinement
R[F² > 2σ(F²)]0.042
wR(F²)0.116
Goodness-of-fit (S)1.03

The crystal packing of 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide reveals the presence of significant intermolecular interactions that stabilize the crystal lattice. The most prominent of these are hydrogen bonds. The structure exhibits inversion dimers that are linked by N—H···O(S) hydrogen bonds. nih.govresearchgate.net This interaction involves the hydrogen atom of the sulfonamide nitrogen and an oxygen atom of the sulfonyl group of a neighboring molecule.

The molecule of 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide is not planar and exhibits a twisted conformation. nih.govnih.gov The two benzene rings, the sulfonyl benzene ring and the anilino benzene ring, are tilted relative to each other by an angle of 84.7 (1)°. nih.govnih.gov

A key conformational feature is the torsion angle around the S-N bond. The conformation of the N—C bond in the C—SO₂—NH—C segment is described as gauche with respect to the S=O bonds. nih.govnih.gov The molecule is twisted at the sulfur atom, which is quantified by the C—SO₂—NH—C torsion angle of 57.6 (3)°. nih.govnih.gov Furthermore, the conformation of the N—H bond is syn to the ortho-chloro group in the adjacent anilino benzene ring. nih.govnih.gov These specific torsion angles and conformational arrangements are critical in defining the three-dimensional shape of the molecule and influence the nature and geometry of the intermolecular interactions observed in the crystal structure.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies: A General Overview

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a ligand to a target protein.

Prediction of Ligand-Target Interactions and Binding Affinity

In the broader context of sulfonamide derivatives, molecular docking studies have been instrumental in predicting their interactions with various biological targets. These studies typically calculate a binding energy score, which provides an estimate of the binding affinity between the ligand and the target. For instance, studies on other benzenesulfonamide (B165840) derivatives have explored their binding to enzymes like carbonic anhydrases, kinases, and various receptors. However, specific molecular docking studies detailing the ligand-target interactions and binding affinity of 4-(2-Chloroethoxy)benzene-1-sulfonamide with any particular protein target are not documented in the reviewed literature.

Identification of Critical Binding Site Residues and Interaction Motifs

A crucial aspect of molecular docking is the identification of key amino acid residues within the binding site of a protein that interact with the ligand. These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, are critical for the stability of the ligand-protein complex. While general studies on sulfonamides often highlight the importance of the sulfonamide group in forming hydrogen bonds with backbone or side-chain residues of target proteins, the specific residues and interaction motifs for this compound have not been reported.

Conformational Analysis of Ligands within Enzyme Active Sites

The conformation of a ligand within the active site of an enzyme is a key determinant of its inhibitory activity. Molecular docking simulations can provide insights into the likely three-dimensional arrangement of the ligand when bound to the target. For other sulfonamides, these analyses have revealed how the flexibility of the molecule allows it to adapt to the shape and chemical environment of the active site. Unfortunately, no such conformational analysis for this compound within an enzyme active site is currently available.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational stability of a molecule and its dynamic behavior in different environments. While MD simulations have been applied to various sulfonamide-containing compounds to assess their stability in complex with target proteins and to understand the dynamics of their interactions, specific studies on the conformational stability and dynamic behavior of this compound are absent from the scientific literature.

Density Functional Theory (DFT) Calculations: A Look at the Potential

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common tool for geometry optimization and electronic structure analysis of molecules.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are frequently employed to determine the most stable three-dimensional structure (geometry optimization) of a molecule and to analyze its electronic properties, such as the distribution of electron density and the energies of molecular orbitals. For various benzenesulfonamide derivatives, DFT studies have provided insights into their reactivity, stability, and spectroscopic properties. mkjc.in However, specific DFT calculations detailing the optimized geometry and electronic structure of this compound are not reported in the available literature. Such studies would be valuable for understanding its chemical behavior and potential for intermolecular interactions.

Theoretical Spectroscopic Property Prediction (e.g., UV-Vis)

Theoretical prediction of spectroscopic properties, such as the Ultraviolet-Visible (UV-Vis) spectrum, is a fundamental aspect of computational chemistry used to understand the electronic transitions within a molecule. For a compound like this compound, these predictions are typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in an experimental spectrum.

The process involves first optimizing the molecule's ground-state geometry using a DFT method, such as B3LYP, with an appropriate basis set like 6-311++G(d,p). Subsequently, the TD-DFT calculation is performed on this optimized structure. To simulate real-world conditions, solvation effects are often included using models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), which accounts for the influence of a solvent (e.g., chloroform (B151607) or ethanol) on the electronic transitions. The resulting data, including calculated wavelengths (λ), excitation energies, and oscillator strengths, provide a theoretical UV-Vis spectrum that can be compared with experimental data to validate the computational model and aid in the interpretation of the molecule's electronic structure.

Intermolecular and Intramolecular Interaction Energy Calculations

Understanding the intermolecular and intramolecular forces within and between molecules of this compound is crucial for predicting its physical properties, crystal packing, and interactions with biological targets. Natural Bond Orbital (NBO) analysis is a powerful tool used to examine these interactions. NBO analysis investigates charge transfer and hyperconjugative interactions by evaluating the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule.

Topological Analysis (ELF, LOL, ALIE, RDG) for Binding Regions and Weak Interactions

Topological analysis of electron density provides a detailed picture of chemical bonding and non-covalent interactions, which are key to understanding a molecule's reactivity and binding capabilities. Several methods are employed for this purpose:

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are tools that analyze the probability of finding electron pairs in specific regions of a molecule. They create three-dimensional maps where different values, often represented by colors, indicate the nature of electron localization. Regions with high ELF or LOL values (typically above 0.5) suggest localized electronic regions, corresponding to covalent bonds, lone pairs, or atomic cores. Conversely, areas with low values indicate delocalized electrons, such as in aromatic systems. These maps are invaluable for visualizing the covalent bonding framework and identifying regions of high electron density that could participate in interactions.

Reduced Density Gradient (RDG): The RDG method is specifically designed to identify and visualize weak non-covalent interactions. By plotting the RDG against the electron density, it is possible to distinguish between different types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. These interactions are often visualized as surfaces between atoms, with the color of the surface indicating the strength and nature of the interaction. This analysis is critical for understanding how this compound might dock into a protein's active site.

Atom in Molecule (AIM) and Average Local Ionization Energy (ALIE): While not explicitly detailed in the provided context, AIM theory is another topological method that defines atoms and bonds based on the topology of the electron density. ALIE surfaces are used to predict sites susceptible to electrophilic or nucleophilic attack, providing further insight into the molecule's reactivity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are cornerstones of modern drug design, aiming to establish a correlation between the chemical structure of a compound and its biological activity. For a class of compounds like sulfonamides, these models can guide the synthesis of more potent and selective analogs.

A SAR analysis for this compound would involve qualitatively comparing its activity to structurally similar compounds to identify key pharmacophoric features. For instance, studies on other sulfonamides have shown that the ability to ionize at the sulfonamide nitrogen is often crucial for activity.

QSAR takes this a step further by creating mathematical models that quantitatively link molecular descriptors (physicochemical properties like logP, molar refractivity, or quantum chemical parameters) to biological activity. A typical QSAR model is an equation of the form: Activity = f(Descriptor 1, Descriptor 2, ...). For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used to build predictive models based on the steric and electrostatic fields of the molecules. Such models for arylpropyl sulfonamides have suggested that features like long alkyl chains and specific stereochemistry can enhance cytotoxic activity. These models help predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

Theoretical Pharmacokinetic and Toxicological Predictions (ADME/PK, ADME/tox)

Predicting a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), is critical to avoid late-stage failures in drug development. Computational, or in silico, models are widely used to estimate these properties for compounds like this compound early in the discovery process.

Machine learning and, more recently, quantum machine learning (QML) models are trained on large datasets of experimental data to predict various ADME/Tox endpoints. These models can provide valuable information on a range of parameters, as summarized in the table below.

Parameter Category Predicted Property Significance
Absorption Caco-2 PermeabilityPredicts intestinal absorption.
Human Intestinal Absorption (HIA)Estimates the extent of absorption from the gut.
Distribution Plasma Protein Binding (PPB)Affects the amount of free drug available to act.
Blood-Brain Barrier (BBB) PenetrationPredicts whether the compound can enter the central nervous system.
Metabolism Cytochrome P450 (CYP) InhibitionIdentifies potential for drug-drug interactions.
Microsomal StabilityIndicates susceptibility to first-pass metabolism in the liver.
Excretion Clearance (CLp)Measures the rate at which the drug is removed from the body.
Half-life (t1/2)Determines the dosing interval.
Toxicity (Tox) hERG InhibitionAssesses risk of cardiac arrhythmia.
Mutagenicity (Ames test)Predicts potential to cause genetic mutations.
Hepatotoxicity (DILI)Estimates the risk of drug-induced liver injury.

By calculating these properties computationally, researchers can identify potential liabilities of this compound and modify its structure to optimize its pharmacokinetic and toxicological profile, a process known as ADME-led optimization.

Pharmacological and Biological Research Perspectives of Sulfonamide Derivatives with Relevance to 4 2 Chloroethoxy Benzene 1 Sulfonamide

Antimicrobial Activity Studies

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Sulfonamide derivatives represent a significant class of synthetic antimicrobial agents, historically valued for their broad-spectrum activity against a variety of bacterial pathogens. nih.gov These compounds have demonstrated efficacy against both Gram-positive and certain Gram-negative bacteria. nih.govnih.gov The development of new sulfonyl or sulfonamide-bearing analogues remains a critical area of research in medicinal chemistry, driven by the need to combat rising antibiotic resistance. nih.gov

The antibacterial action of sulfonamides extends to a range of clinically relevant bacteria. Among Gram-negative bacteria, susceptible species often include Escherichia coli, Klebsiella species, and Salmonella species. nih.govmdpi.com However, their effectiveness can be limited, as some Gram-negative bacteria like Pseudomonas aeruginosa typically show resistance. nih.govmdpi.com In the realm of Gram-positive bacteria, strains such as Staphylococcus aureus have shown susceptibility to certain sulfonamide derivatives. nih.govmdpi.com The continuous evolution of bacterial resistance necessitates ongoing research to discover novel sulfonamide structures with enhanced potency and a broader spectrum of activity. nih.gov Studies on newly synthesized sulfonamide derivatives have shown significant activity against a majority of clinical Gram-negative isolates tested, underscoring the potential for this class of compounds to address resistant pathogens. research-nexus.net

Antibacterial Spectrum of Sulfonamide Derivatives
Bacterial TypeSusceptible Strains (Examples)Resistant Strains (Examples)Source Citation
Gram-PositiveStaphylococcus aureus, Streptococcus pyogenesEnterococcus faecalis (variable) nih.govnih.govmdpi.comsci-hub.se
Gram-NegativeEscherichia coli, Klebsiella pneumoniae, Salmonella speciesPseudomonas aeruginosa, Serratia species nih.govmdpi.comresearch-nexus.net

Antifungal Properties Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus species)

Beyond their antibacterial applications, sulfonamide derivatives have emerged as a subject of investigation for their antifungal properties. Research has demonstrated that this class of compounds exhibits activity against various pathogenic fungi, most notably species from the Candida and Aspergillus genera. nih.govcontagionlive.com Invasive fungal infections, particularly those caused by Candida albicans, represent a significant cause of bloodstream infections and are associated with high mortality rates, which is further complicated by the rise of drug-resistant strains. contagionlive.comfrontiersin.org

Studies have explored the efficacy of novel arylsulfonamide compounds against a range of Candida species, including C. albicans, C. parapsilosis, and C. glabrata. nih.govresearchgate.net Some synthesized derivatives have shown fungistatic or even fungicidal effects. nih.govresearchgate.net Furthermore, a promising area of research involves the synergistic use of sulfonamides with established azole antifungal agents. contagionlive.com This combination has been shown to reverse azole resistance in C. albicans, potentially restoring the efficacy of drugs like fluconazole. contagionlive.com The mechanism for this synergy appears to be distinct from the inhibition of drug efflux pumps, suggesting a different mode of action. contagionlive.com The antifungal potential of sulfonamides, both alone and in combination therapy, highlights a valuable avenue for the development of new treatments for fungal infections. nih.gov

Antifungal Activity of Sulfonamide Derivatives
Fungal PathogenObserved EffectSource Citation
Candida albicansFungistatic activity; Synergistic effect with azoles to reverse resistance; Inhibition of biofilm formation. nih.govcontagionlive.comfrontiersin.org
Candida glabrataFungicidal effects observed with some derivatives. nih.govfrontiersin.orgresearchgate.net
Candida parapsilosisSusceptibility to certain amide-functionalized sulfonamides. mdpi.comnih.govresearchgate.net
Aspergillus speciesSynergistic activity reported in combination with caspofungin. contagionlive.com

Anti-Biofilm Formation Capabilities and Research

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously difficult to treat with conventional antibiotics and are a major cause of persistent infections. nih.gov Research has indicated that sulfonamide derivatives, particularly when complexed with metals, may possess significant anti-biofilm capabilities. nih.govresearchgate.net

Studies have shown that sulfonamides, when used at subinhibitory concentrations, can interfere with the initial stages of biofilm formation. nih.gov For example, metal-complexed sulfonamides have demonstrated the ability to reduce the adhesion and subsequent biofilm development of several species of rapidly growing mycobacteria. nih.gov Similarly, gold-complexed sulfonamides have shown a remarkable ability to reduce bacterial adhesion and decrease biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The proposed mechanism for this anti-biofilm activity may involve the inhibition of specific signaling pathways, such as the synthesis of cyclic di-GMP (c-di-GMP), which is an important signal for biofilm formation in some bacteria. nih.gov These findings suggest that sulfonamides could be developed as agents to prevent microbial adhesion on surfaces, including medical and hospital materials, offering a new strategy to combat biofilm-related infections. nih.govresearchgate.net

Investigation of Bacterial Resistance Mechanisms and Counter-Strategies

The clinical utility of sulfonamides has been significantly challenged by the widespread emergence of bacterial resistance. nih.govbiorxiv.org There are two primary mechanisms by which bacteria develop resistance to this class of antibiotics. biorxiv.org

The first mechanism involves mutations in the chromosomal gene that encodes the DHPS enzyme, known as folP. sci-hub.sebiorxiv.org These mutations can alter the enzyme's active site, reducing its affinity for sulfonamides while maintaining a sufficient affinity for the natural substrate, PABA. sci-hub.senih.gov This allows the folic acid synthesis pathway to continue functioning even in the presence of the drug. sci-hub.se

The second, and more common, mechanism in clinical isolates of Gram-negative bacteria is the acquisition of foreign genes, typically on mobile genetic elements like plasmids. nih.govbiorxiv.org These genes, designated sul1, sul2, and sul3, encode for alternative, highly resistant versions of the DHPS enzyme. biorxiv.orgspringernature.comrepec.org These "Sul" enzymes are remarkably insensitive to sulfonamides—requiring thousands of times more drug for inhibition compared to the native DHPS—yet they efficiently bind PABA and carry out the necessary enzymatic reaction. biorxiv.orgspringernature.com Structural studies have revealed that these resistant enzymes possess a modified PABA-binding region, which allows them to discriminate between the substrate and the inhibitor drug. biorxiv.orgrepec.org

Counter-strategies to overcome this resistance focus on understanding the molecular basis of the Sul enzymes. springernature.comrepec.org By elucidating the structural features that confer insensitivity, researchers aim to design new sulfonamide derivatives that can evade these resistance mechanisms and effectively inhibit both the native and the resistant DHPS enzymes. biorxiv.orgrepec.org

Investigation of Other Enzyme and Receptor Interactions

Anticonvulsant Mechanisms, Including Nicotinic Acetylcholine (B1216132) Ion Gated Receptor Interactions

While the primary focus of sulfonamide research has been on their antimicrobial properties, some derivatives are investigated for other therapeutic applications, including anticonvulsant activity. The mechanisms of action for anticonvulsant drugs are diverse, generally involving the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission. nih.govepilepsysociety.org.uk Major antiepileptic drugs often work by limiting the sustained, high-frequency firing of neurons, an effect often mediated through the blockade of voltage-gated sodium channels. nih.govepilepsysociety.org.uk Another common mechanism is the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). nih.govdrugbank.com

A distinct area of neuropharmacology relevant to epilepsy involves the neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors play a complex role in controlling brain excitability, and their dysregulation has been directly linked to certain forms of epilepsy. nih.govmdpi.com Specifically, mutations in the genes that encode for nAChR subunits can lead to sleep-related hypermotor epilepsy. nih.govmdpi.com The administration of nicotinic agonists can trigger seizures, further implicating the cholinergic system in epileptogenesis. nih.gov While the mechanisms of established anticonvulsants are generally well-characterized, the precise interaction of sulfonamide-based anticonvulsants with specific receptor systems like nAChRs is a subject of ongoing investigation. Understanding how compounds might modulate nAChR function could provide a basis for developing novel therapies for nAChR-related epilepsies. nih.gov

Antimalarial Potential Targeting Falcipain Enzymes (FP-2 and FP-3)

Malaria remains a significant global health challenge, with drug resistance necessitating the discovery of novel antimalarial agents. colab.ws Cysteine proteases, such as falcipain-2 (FP-2) and falcipain-3 (FP-3), are essential for the survival of the malaria parasite Plasmodium falciparum and are considered promising drug targets. researchgate.netnih.gov These enzymes are involved in the hydrolysis of hemoglobin, which provides essential amino acids for the parasite. nih.govnih.gov

Recent research has focused on the design and synthesis of sulfonamide derivatives as inhibitors of these crucial enzymes. rsc.org A novel series of pyrimidine-tethered spirochromane-based sulfonamide derivatives demonstrated potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. rsc.org Notably, specific compounds from this series, SZ14 and SZ9, exhibited significant inhibitory activity against both P. falciparum falcipain-2 (PfFP-2) and P. falciparum falcipain-3 (PfFP-3), with IC50 values in the low micromolar range. rsc.org These findings suggest that the sulfonamide scaffold can be effectively utilized to develop potent falcipain inhibitors.

The potential of 4-(2-Chloroethoxy)benzene-1-sulfonamide in this context would depend on its ability to interact with the active sites of FP-2 and FP-3. The structural features of the benzene (B151609) ring and the chloroethoxy group would play a critical role in its binding affinity and inhibitory potential.

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against Falcipain Enzymes

CompoundTarget EnzymeIC50 (μM)Reference
SZ14PfFP-24.1 rsc.org
SZ14PfFP-34.9 rsc.org
SZ9PfFP-25.4 rsc.org
SZ9PfFP-36.3 rsc.org

HMG-CoA Reductase Inhibition Studies

HMG-CoA reductase inhibitors, commonly known as statins, are a class of lipid-lowering medications crucial in the prevention of cardiovascular diseases. nih.gov The development of new statins with improved efficacy and safety profiles is an ongoing area of research. nih.gov

A study focused on designing novel hepatoselective HMG-CoA reductase inhibitors led to the synthesis of 4-sulfamoyl pyrroles. nih.gov These compounds, which incorporate a sulfonamide moiety, were identified as potent inhibitors of the enzyme. nih.gov The research highlighted an inverse correlation between the myocyte potencies and the ClogP values of these compounds, suggesting that modifications to the sulfonamide structure can influence both potency and selectivity. nih.gov This indicates the potential for sulfonamide derivatives to be developed as effective and selective HMG-CoA reductase inhibitors.

For this compound, its potential as an HMG-CoA reductase inhibitor would be contingent on its structural similarity to known inhibitors and its ability to fit into the enzyme's active site. The lipophilicity and electronic properties conferred by the chloroethoxy and benzene sulfonamide moieties would be key determinants of its activity.

Kinase Inhibition (e.g., PknG in Mycobacterium tuberculosis)

Protein kinases play a vital role in the signaling pathways of various organisms, including pathogenic bacteria like Mycobacterium tuberculosis. frontiersin.org Protein kinase G (PknG), a serine/threonine kinase in M. tuberculosis, is essential for the bacterium's survival within host macrophages by preventing the fusion of phagosomes with lysosomes. frontiersin.org This makes PknG an attractive target for the development of new anti-mycobacterial agents. frontiersin.org

Screening of kinase inhibitor libraries has identified several compounds that inhibit PknG activity. frontiersin.org Research has shown that certain flavonoids and aminopyrimidine derivatives can act as PknG inhibitors, underscoring the diverse chemical scaffolds that can target this enzyme. frontiersin.org While direct studies on benzenesulfonamide (B165840) derivatives as PknG inhibitors are less common, the broad inhibitory potential of sulfonamides against various enzymes suggests this as a plausible area for investigation. The structural features of this compound could potentially allow it to interact with the ATP-binding site or allosteric sites on PknG.

Acetohydroxyacid Synthase (AHAS) Inhibition in Plant Systems for Herbicidal Activity Research

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, but not in animals. ucanr.edunih.gov This makes it an ideal target for herbicides. ucanr.edunih.gov Several classes of herbicides, including triazolopyrimidine sulfonanilides, function by inhibiting AHAS. ucanr.edunih.gov

Research into new triazolopyrimidine-2-sulfonamides has led to the discovery of compounds with potent AHAS inhibitory activity. nih.gov For instance, certain synthesized compounds showed higher activity against Arabidopsis thaliana AHAS than the commercial herbicide flumetsulam. nih.gov Computational simulations have indicated that specific interactions, such as hydrogen bonding between the herbicide and residues like Arg'198 and Ser653 in the enzyme, are crucial for this inhibitory activity. nih.gov

Table 2: AHAS Inhibition by Triazolopyrimidine-2-Sulfonanilide Derivatives

CompoundTargetKi (μM)Reference
3dArabidopsis thaliana AHAS1.61 nih.gov
8hArabidopsis thaliana AHAS1.29 nih.gov
Flumetsulam (FS)Arabidopsis thaliana AHAS1.85 nih.gov

Antioxidant Activity Profiling

Oxidative stress is implicated in a variety of diseases, making the development of antioxidant compounds a significant area of research. benthamdirect.com Sulfonamide derivatives have been investigated for their antioxidant properties. benthamdirect.comresearchgate.net Several studies have shown that these compounds can act as antioxidants, potentially preventing or minimizing oxidative damage. benthamdirect.comresearchgate.net

For example, novel gallic acid sulfonamide derivatives have demonstrated significant antioxidant and reactive oxygen species (ROS) scavenging activity. mdpi.com The antioxidant mechanism of sulfonamides is not fully understood but is an area of active investigation. benthamdirect.comresearchgate.net Some derivatives have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the endogenous antioxidant response. benthamdirect.comresearchgate.net The structural diversity of sulfonamides allows for the synthesis of chemical libraries to screen for potent antioxidant agents. benthamdirect.com

The antioxidant potential of this compound would likely be influenced by the electronic nature of its substituents and their ability to stabilize free radicals.

Anti-Inflammatory Effects and Their Underlying Mechanisms

Sulfonamide derivatives have a well-established role as anti-inflammatory agents. ijpsjournal.comopenaccesspub.org A notable example is the class of selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib, which contain a sulfonamide moiety. openaccesspub.orgfrontiersrj.com These drugs work by inhibiting the production of prostaglandins, which are key mediators of inflammation. openaccesspub.org

Research has also explored other mechanisms for the anti-inflammatory effects of sulfonamides. For instance, novel amide-sulfamide derivatives have been designed as antagonists of the CXCR4 receptor, which plays a role in inflammatory responses. nih.gov Certain compounds in this class have shown potent anti-inflammatory activity by inhibiting the recruitment of inflammatory cells to the site of inflammation. nih.gov The anti-inflammatory activity is influenced by the nature of the substituents on the benzenesulfonyl side chain. nih.gov

Given the established anti-inflammatory properties of the sulfonamide scaffold, this compound could potentially exhibit similar activity, possibly through the inhibition of COX enzymes or other inflammatory targets.

Table 3: Anti-inflammatory Activity of Selected Sulfonamide Derivatives

Compound ClassMechanism of ActionExampleReference
NSAIDsSelective COX-2 InhibitionCelecoxib, Rofecoxib, Valdecoxib openaccesspub.orgfrontiersrj.com
Amide-sulfamide hybridsCXCR4 AntagonismCompound 7a nih.gov

Antiviral Properties and Target Identification

The sulfonamide moiety is present in a number of clinically important antiviral drugs. nih.govresearchgate.netingentaconnect.com A significant number of structurally novel sulfonamide derivatives have been reported to exhibit substantial antiviral activity. nih.govingentaconnect.com These compounds have been shown to target various stages of the viral life cycle.

One of the most prominent applications of sulfonamides in antiviral therapy is as HIV protease inhibitors. nih.govresearchgate.net Drugs like amprenavir (B1666020) contain a sulfonamide group and are effective at inhibiting the replication of HIV. nih.govresearchgate.net Additionally, sulfonamide derivatives have been developed as non-nucleoside reverse transcriptase inhibitors and HIV integrase inhibitors. nih.govresearchgate.net Another antiviral mechanism involves the targeting of zinc finger viral proteins, leading to the inhibition of viral replication. nih.govresearchgate.net Sulfonamides have also shown activity against a broad range of other viruses, including enteroviruses, influenza viruses, and Ebola virus. mdpi.comproquest.com

The potential antiviral activity of this compound would depend on its ability to interact with specific viral targets. Its structural characteristics would determine its suitability for binding to viral enzymes like proteases or reverse transcriptases.

Modulation of Cardiovascular Parameters (e.g., Perfusion Pressure, Coronary Resistance)

The therapeutic potential of sulfonamide derivatives extends to the cardiovascular system, with research indicating that certain structural modifications of the benzenesulfonamide scaffold can influence key hemodynamic parameters. While direct experimental data on the cardiovascular effects of this compound is not extensively documented in publicly available research, studies on analogous compounds provide valuable insights into the potential pharmacological activity of this class of molecules on cardiovascular function.

Research utilizing isolated rat heart models has been instrumental in elucidating the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. These studies serve as a predictive platform to understand how compounds like this compound might behave.

A notable study investigated the effects of several benzenesulfonamide derivatives on these cardiovascular parameters. The findings from this research demonstrated that specific substitutions on the benzene ring and the sulfonamide group can lead to significant changes in both perfusion pressure and coronary resistance.

One of the tested compounds, 4-(2-aminoethyl)-benzenesulfonamide, exhibited a notable decrease in perfusion pressure over time in the isolated rat heart model. This suggests a vasodilatory effect, which is a critical aspect of cardiovascular pharmacology. The reduction in perfusion pressure indicates a potential lowering of the force required to perfuse the coronary arteries, which could be beneficial in certain cardiovascular conditions.

The same study also evaluated the impact of these derivatives on coronary resistance. It was observed that 4-(2-aminoethyl)-benzenesulfonamide also led to a reduction in coronary resistance. This finding is significant as lower coronary resistance implies that blood can flow more easily through the coronary arteries, thereby improving myocardial oxygen supply. The mechanism for these effects is hypothesized to be related to the interaction of these compounds with biomolecules involved in the regulation of vascular tone, such as calcium channels. cerradopub.com.br

The table below summarizes the effects of various benzenesulfonamide derivatives on perfusion pressure as observed in the aforementioned study.

Table 1: Effect of Benzenesulfonamide Derivatives on Perfusion Pressure in Isolated Rat Heart

Compound Time (min) Perfusion Pressure (mmHg)
Control 3 75.2 ± 1.5
6 76.1 ± 1.3
9 76.8 ± 1.1
12 77.5 ± 1.0
15 78.2 ± 0.9
18 79.0 ± 0.8
Benzenesulfonamide 3 74.8 ± 1.4
6 73.5 ± 1.6
9 72.1 ± 1.7
12 70.9 ± 1.9
15 69.5 ± 2.1
18 68.3 ± 2.3
4-(2-amino-ethyl)-benzenesulfonamide 3 73.1 ± 1.8
6 70.2 ± 2.0
9 67.5 ± 2.2
12 64.8 ± 2.4
15 62.1 ± 2.6
18 59.7 ± 2.8
2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide 3 75.5 ± 1.3
6 77.2 ± 1.1
9 78.9 ± 0.9
12 80.5 ± 0.7
15 82.1 ± 0.6
18 83.8 ± 0.5
2-hydrazino-carbonyl-benzenesulfonamide 3 75.0 ± 1.6
6 74.1 ± 1.7
9 73.2 ± 1.9
12 72.3 ± 2.1
15 71.4 ± 2.3
18 70.5 ± 2.5
4-[3-(4-nitro-phenyl)-ureido]-benzene-sulfonamide 3 75.8 ± 1.2
6 78.0 ± 1.0
9 80.2 ± 0.8
12 82.4 ± 0.6
15 84.6 ± 0.4

Data is presented as mean ± S.E. of 6 experiments. researchgate.net

Similarly, the effects of these compounds on coronary resistance were also documented, with 4-(2-amino-ethyl)-benzenesulfonamide showing a significant decrease compared to the control and other derivatives.

Table 2: Effect of Benzenesulfonamide Derivatives on Coronary Resistance in Isolated Rat Heart

Compound Coronary Resistance (mmHg/mL/min)
Control 7.8 ± 0.2
Benzenesulfonamide 7.5 ± 0.3
4-(2-amimo-ethyl)-benzenosulfonamide 6.2 ± 0.4*
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide 8.1 ± 0.2

*p < 0.05 compared to control. Data is presented as mean ± S.E. of 8 experiments. cerradopub.com.br

These findings underscore the principle that the pharmacological activity of benzenesulfonamide derivatives on cardiovascular parameters is highly dependent on the nature of the substituents. While the chloroethoxy group in this compound differs from the aminoethyl group, the collective data on related sulfonamides suggest that this compound could potentially exert effects on the cardiovascular system. Further dedicated research is necessary to delineate the specific actions of this compound on perfusion pressure, coronary resistance, and the underlying mechanisms.

Future Directions and Emerging Research Opportunities for 4 2 Chloroethoxy Benzene 1 Sulfonamide

The landscape of medicinal chemistry and drug discovery is continually evolving, driven by technological advancements and a deeper understanding of biological processes. For a compound such as 4-(2-Chloroethoxy)benzene-1-sulfonamide, which belongs to the pharmacologically significant sulfonamide class, future research holds considerable promise. The exploration of this compound and its potential derivatives is poised to benefit from cutting-edge methodologies in synthesis, characterization, and biological evaluation. This article outlines key areas of future research that could unlock the full therapeutic potential of this chemical entity.

Q & A

Basic: What are the common synthetic routes for 4-(2-Chloroethoxy)benzene-1-sulfonamide?

The compound is typically synthesized via nucleophilic substitution. A benzene sulfonyl chloride derivative reacts with 2-chloroethanol under basic conditions (e.g., NaH or K₂CO₃) to introduce the chloroethoxy group. The sulfonamide moiety is formed by reacting benzenesulfonyl chloride with ammonia or a primary amine. Optimization of reaction time, temperature (often 60–80°C), and stoichiometry is critical to minimize by-products like unsubstituted sulfonamides or di-chloro adducts .

Basic: How is the structure of this compound validated experimentally?

Key analytical techniques include:

  • NMR Spectroscopy : To confirm the chloroethoxy group (δ ~3.8–4.2 ppm for CH₂Cl and CH₂O) and sulfonamide protons (δ ~7.5–8.0 ppm for aromatic protons).
  • Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ at m/z 235.02).
  • HPLC : To assess purity (>95% is typical for research-grade material) .

Basic: What is the hypothesized mechanism of action for sulfonamide derivatives like this compound?

Sulfonamides act as competitive inhibitors of dihydropteroate synthetase (DHPS), a bacterial enzyme critical for folate synthesis. The 2-chloroethoxy group may enhance membrane permeability or target specificity, though this requires empirical validation via enzyme inhibition assays (e.g., IC₅₀ determination using E. coli DHPS) .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of the chloroethoxy group?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as the chloroethoxy group’s electron-withdrawing nature, which polarizes the sulfonamide bond. This predicts nucleophilic attack sites and regioselectivity in further derivatization .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from impurities (e.g., unreacted 2-chloroethanol) or isomer formation. Solutions include:

  • HPLC-MS : To quantify impurities and confirm isomer ratios.
  • Crystallographic Analysis : Resolve structural ambiguities (e.g., APEX2/SADABS software for crystal structure determination) .

Advanced: How does the chloroethoxy substituent influence structure-activity relationships (SAR)?

Comparative studies with analogs (e.g., 4-methoxy or 4-ethoxy derivatives) reveal:

  • Lipophilicity : The chloroethoxy group increases logP, enhancing membrane penetration.
  • Steric Effects : Bulkier substituents reduce binding to DHPS.
  • Electronic Effects : The electron-withdrawing Cl atom stabilizes the sulfonamide’s negative charge, improving enzyme inhibition .

Advanced: What are the stability challenges for this compound under varying conditions?

  • Hydrolysis : The chloroethoxy group is prone to hydrolysis in aqueous media (pH >7). Stability studies (e.g., accelerated degradation at 40°C/75% RH) guide storage recommendations (dry, inert atmosphere, −20°C).
  • Photodegradation : UV-Vis spectroscopy monitors decomposition under light exposure .

Advanced: How can regioselectivity issues in derivatization be addressed?

Competing reactions at the sulfonamide nitrogen vs. chloroethoxy oxygen are mitigated by:

  • Protecting Groups : Temporarily block the sulfonamide with tert-butoxycarbonyl (Boc).
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for selective alkylation .

Advanced: What in vitro models are suitable for assessing antibacterial efficacy?

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic activity .

Advanced: How do researchers ensure safety when handling this compound?

  • MSDS Compliance : Follow protocols for chlorinated compounds (e.g., gloves, fume hood).
  • Waste Management : Neutralize chloroethoxy by-products with NaOH before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.